Butyl(1,2,3-thiadiazol-4-ylmethyl)amine
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Overview
Description
Butyl(1,2,3-thiadiazol-4-ylmethyl)amine is a heterocyclic compound that contains a thiadiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Butyl(1,2,3-thiadiazol-4-ylmethyl)amine typically involves the reaction of butylamine with a thiadiazole precursor. One common method involves the reaction of butylamine with 4-chloromethyl-1,2,3-thiadiazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: Butyl(1,2,3-thiadiazol-4-ylmethyl)amine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines, thiols, or halides; reactions are conducted in polar solvents like dimethylformamide or acetonitrile.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Substituted thiadiazole derivatives.
Scientific Research Applications
Butyl(1,2,3-thiadiazol-4-ylmethyl)amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anticancer agent due to its ability to disrupt DNA replication.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of Butyl(1,2,3-thiadiazol-4-ylmethyl)amine involves its interaction with various molecular targets. The compound can bind to DNA, inhibiting its replication and transcription processes. This interaction is facilitated by the thiadiazole ring, which can intercalate between DNA base pairs . Additionally, the compound may interact with specific enzymes and proteins, disrupting their normal functions and leading to cell death .
Comparison with Similar Compounds
1,3,4-Thiadiazole: Known for its antimicrobial and anticancer properties.
1,2,4-Thiadiazole: Exhibits similar biological activities but with different structural features.
1,2,5-Thiadiazole: Another isomer with distinct chemical and biological properties.
Uniqueness: Butyl(1,2,3-thiadiazol-4-ylmethyl)amine is unique due to its specific substitution pattern on the thiadiazole ring, which imparts distinct chemical reactivity and biological activity. Its butyl group enhances its lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets .
Properties
Molecular Formula |
C7H13N3S |
---|---|
Molecular Weight |
171.27 g/mol |
IUPAC Name |
N-(thiadiazol-4-ylmethyl)butan-1-amine |
InChI |
InChI=1S/C7H13N3S/c1-2-3-4-8-5-7-6-11-10-9-7/h6,8H,2-5H2,1H3 |
InChI Key |
HSAPJWUDTDKMGC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNCC1=CSN=N1 |
Origin of Product |
United States |
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